![molecular formula C11H11N3O3S2 B5123256 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as MPAS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamide compounds and has been synthesized using various methods. MPAS has shown promising results in various research applications, including the treatment of cancer, inflammation, and autoimmune diseases.
作用機序
The mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide involves the inhibition of various enzymes and signaling pathways. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also inhibits the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
実験室実験の利点と制限
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, its ability to induce apoptosis and inhibit angiogenesis, and its ability to reduce inflammation. However, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide research. One direction is to explore the potential of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide as a therapeutic agent for cancer, inflammation, and autoimmune diseases. Another direction is to investigate the mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide in more detail and identify new targets for inhibition. Additionally, future research could focus on improving the solubility and bioavailability of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide to increase its effectiveness as a therapeutic agent.
合成法
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sulfonyl chloride. Another method involves the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sodium sulfite. The synthesized 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and autoimmune diseases. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
特性
IUPAC Name |
4-[(4-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-2-3-13-10(4-7)14-19(16,17)8-5-9(11(12)15)18-6-8/h2-6H,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFDLHNARSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)
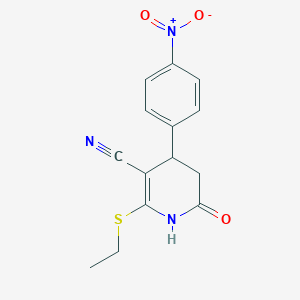

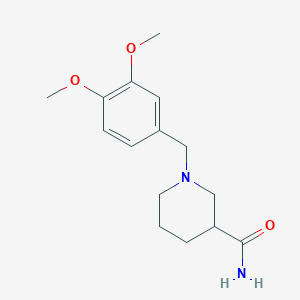
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)

![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
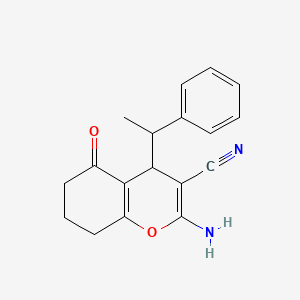

![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
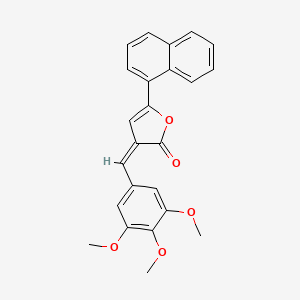
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
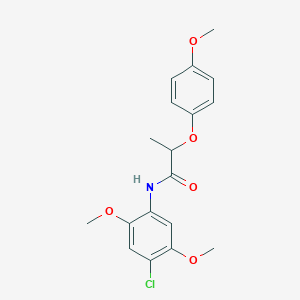
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)